molecular formula C21H15F3N4O2 B12608166 N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 917966-26-8

N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B12608166
CAS No.: 917966-26-8
M. Wt: 412.4 g/mol
InChI Key: YAQQFZJUENSVRR-UHFFFAOYSA-N
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Description

This compound features a urea core bridging a pyridine-indole hybrid moiety and a 4-(trifluoromethoxy)phenyl group. The indole-2-yl substitution on the pyridine ring introduces steric and electronic effects, while the trifluoromethoxy group enhances lipophilicity and metabolic stability.

Properties

CAS No.

917966-26-8

Molecular Formula

C21H15F3N4O2

Molecular Weight

412.4 g/mol

IUPAC Name

1-[2-(1H-indol-2-yl)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C21H15F3N4O2/c22-21(23,24)30-15-9-7-14(8-10-15)26-20(29)28-17-6-3-11-25-19(17)18-12-13-4-1-2-5-16(13)27-18/h1-12,27H,(H2,26,28,29)

InChI Key

YAQQFZJUENSVRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=C(C=CC=N3)NC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Step 1: Indole Derivative Preparation

  • Reagents: Indole precursor, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).
  • Conditions: Stirring at elevated temperatures (e.g., 80–120°C) for several hours.
  • Outcome: Formation of functionalized indole suitable for subsequent steps.

Step 2: Coupling Reaction

  • Reagents: Pyridine derivative, catalyst (e.g., palladium-based catalysts), solvent (e.g., ethanol or tetrahydrofuran).
  • Conditions: Moderate temperature (e.g., 50–100°C) under inert atmosphere (e.g., nitrogen or argon).
  • Outcome: Formation of a stable intermediate containing both indole and pyridine moieties.

Step 3: Urea Linkage Formation

  • Reagents: Substituted phenyl isocyanate, intermediate from Step 2.
  • Conditions: Room temperature to mild heating (e.g., 25–60°C), solvent choice critical (e.g., dichloromethane or acetonitrile).
  • Outcome: Final product with high specificity and yield.

Analytical Techniques for Verification

After synthesis, analytical techniques are employed to confirm the structure, purity, and properties of this compound:

Challenges in Synthesis

Several challenges can arise during synthesis:

  • Reactivity of Isocyanates :

    • Substituted phenyl isocyanates can be highly reactive, requiring careful handling to prevent unwanted side reactions.
  • Purity Control :

    • Impurities from incomplete reactions or side products must be minimized through purification techniques such as recrystallization or chromatography.
  • Optimization of Yield :

    • Reaction conditions must be continuously optimized to balance yield and purity, especially in multi-step processes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.

    Substitution: Electrophilic substitution reactions can occur at the indole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Urea Derivatives with Indole/Related Heterocycles

  • 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea ():

    • Replaces the pyridine-indole scaffold with an indole-3-yl ethyl group.
    • Lacks the trifluoromethoxy substituent, reducing lipophilicity.
    • Demonstrates the importance of indole substitution position (2-yl vs. 3-yl) in receptor binding .
  • N-[3-[[2,3-Dihydro-2-oxo-3-(1H-pyrrol-2-ylmethylene)-1H-indol-6-yl]amino]-4-methylphenyl]-N'-[2-fluoro-5-(trifluoromethyl)phenyl]-urea (): Contains a dihydroindole-pyrrole hybrid and a trifluoromethylphenyl group.

Pyridine-Based Urea Compounds

  • BPTU (1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea) (): Shares the trifluoromethoxy phenyl group and pyridine-urea scaffold. Acts as an allosteric modulator of the P2Y1 receptor, suggesting the target compound may also modulate purinergic receptors . Structural divergence: BPTU lacks the indole ring but includes a tert-butylphenoxy group, which may enhance membrane penetration .
  • N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea ():

    • Substitutes the indole with a methoxyphenyl group and uses a trifluoromethylpyridine.
    • Molecular weight (325.29 g/mol) is lower than the target compound, likely due to the absence of the indole moiety .

Functional and Pharmacological Comparisons

Enzyme Inhibition vs. Receptor Modulation

  • UDO and UDD (): Pyridine-based CYP51 inhibitors with trifluoromethyl groups. Exhibit anti-Trypanosoma cruzi activity comparable to posaconazole. Unlike the target compound, these lack urea linkages but highlight the role of pyridine-trifluoromethyl motifs in enzyme inhibition .
  • BPTU ():

    • Allosteric P2Y1 receptor modulator.
    • Demonstrates that urea derivatives with trifluoromethoxy groups can achieve high receptor specificity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Hydrogen Bond Donors/Acceptors
Target Compound ~450 (estimated) Indole-2-yl, OCF₃ 2/5 (estimated)
BPTU () 435.42 tert-Butylphenoxy, OCF₃ 2/5
N-(4-Methoxyphenyl)-... () 325.29 Methoxyphenyl, CF₃-pyridine 2/4
UDO () ~450 (estimated) Trifluoromethyl, piperazine 1/6

Structure-Activity Relationship (SAR) Insights

  • Trifluoromethoxy vs. Trifluoromethyl : The OCF₃ group in the target compound and BPTU may improve metabolic stability over CF₃ (as in UDO/UDD) due to reduced electron-withdrawing effects .
  • Indole Position : Indole-2-yl substitution (target compound) vs. indole-3-yl () could alter binding pocket interactions in receptor targets.
  • Urea Linkage : Critical for hydrogen bonding with targets, as seen in BPTU’s allosteric modulation .

Biological Activity

N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Molecular Characteristics

PropertyValue
CAS Number 917966-26-8
Molecular Formula C21H15F3N4O2
Molecular Weight 412.4 g/mol
IUPAC Name 1-[2-(1H-indol-2-yl)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea
InChI Key YAQQFZJUENSVRR-UHFFFAOYSA-N

The compound features a complex structure that includes an indole ring, a pyridine moiety, and a trifluoromethoxy-substituted phenyl group. These structural elements contribute to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. The indole moiety can interact with various receptors and enzymes, potentially leading to the inhibition or activation of critical signaling pathways.

Interaction with Biological Targets

Research indicates that this compound may form hydrogen bonds with amino acid residues in target proteins, such as BRAF, which is implicated in several cancers. This interaction suggests potential use as an anticancer agent by inhibiting tumor growth through targeted mechanisms .

Anticancer Properties

Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, a series of urea derivatives were tested for their efficacy against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines using the MTT assay. The results indicated significant antiproliferative effects with calculated IC50 values demonstrating potency comparable to established chemotherapeutics like sorafenib .

Neuroprotective Effects

In addition to its anticancer properties, compounds similar to this compound have been studied for their neuroprotective potential. They exhibit properties that may inhibit tau aggregation, suggesting therapeutic applications in neurodegenerative disorders .

Study on Antiproliferative Activity

In a study conducted on a series of diaryl ureas including this compound, researchers found that most compounds demonstrated significant antiproliferative activity across various cancer cell lines. The study highlighted structure–activity relationships (SARs), indicating that specific substitutions on the urea and pyridine rings enhance biological activity .

Neurodegenerative Disease Research

Another study focused on the neuroprotective effects of indole derivatives found that certain structural modifications could enhance the ability of these compounds to inhibit tau aggregation. This suggests a promising avenue for developing treatments for conditions like Alzheimer’s disease .

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